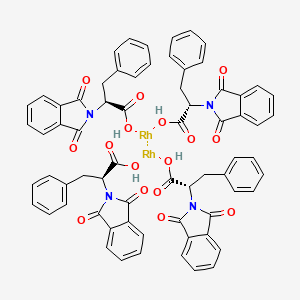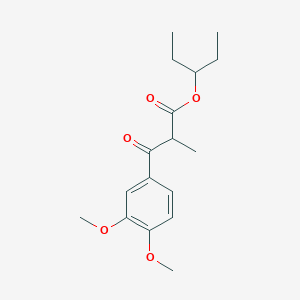
Pentylenetetrazole-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentylenetetrazole-d6, also known as 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6, is a deuterated form of pentylenetetrazole. This compound is primarily used in scientific research, particularly in the study of epilepsy and seizure mechanisms. Pentylenetetrazole itself is known for its ability to induce seizures, making it a valuable tool in neurological research .
準備方法
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .
化学反応の分析
Pentylenetetrazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Pentylenetetrazole can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Pentylenetetrazole can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
科学的研究の応用
Pentylenetetrazole-d6 is extensively used in scientific research due to its ability to induce seizures. Some of its key applications include:
Neurological Research: It is used to study the mechanisms of epilepsy and to screen potential antiepileptic drugs.
Behavioral Studies: Researchers use it to investigate the effects of seizures on behavior and cognition.
Pharmacological Testing: this compound is employed in the evaluation of new drugs for their anticonvulsant properties.
Metabolomic Studies: The deuterated form allows for detailed metabolomic analysis using techniques like NMR spectroscopy
作用機序
The exact mechanism of action of Pentylenetetrazole-d6 is not fully understood, but it is believed to involve multiple pathways. Pentylenetetrazole is known to act as a GABA_A receptor antagonist, which leads to the inhibition of inhibitory neurotransmission and the induction of seizures. This action is thought to involve the modulation of ion channels, including calcium and sodium channels, resulting in neuronal depolarization and increased excitability .
類似化合物との比較
Pentylenetetrazole-d6 can be compared with other convulsant compounds such as:
Bicuculline: Another GABA_A receptor antagonist used in seizure research.
Picrotoxin: A non-competitive antagonist of the GABA_A receptor.
Strychnine: An antagonist of the glycine receptor, also used to induce seizures in research. This compound is unique due to its deuterated nature, which makes it particularly useful in metabolomic studies and NMR spectroscopy
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChIキー |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
異性体SMILES |
[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC2=NN=NN2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




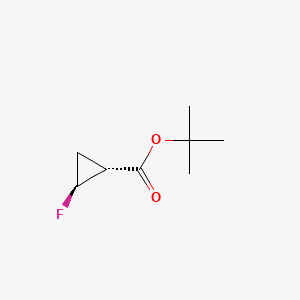
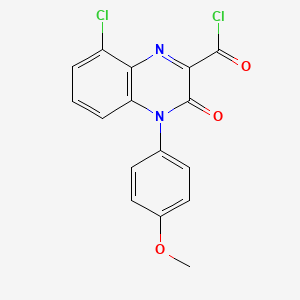
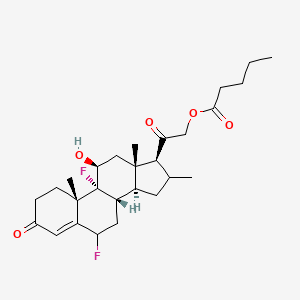

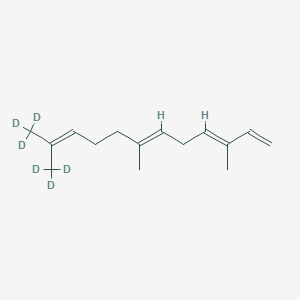
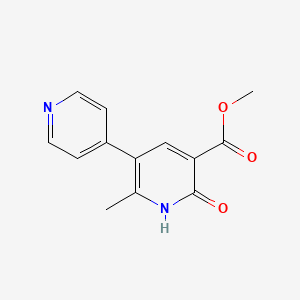
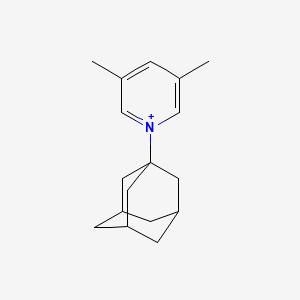

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

